molecular formula C14H20N2O2S B8109153 1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine

1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine

Cat. No.: B8109153
M. Wt: 280.39 g/mol
InChI Key: QVSSKRKGXGIPSJ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-C]pyridine core, which is a bicyclic system, and a methylsulfonyl group attached to the nitrogen atom. The presence of a phenyl group further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-C]Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic pyrrolo[2,3-C]pyridine structure.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methylsulfonyl group, forming new derivatives.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific binding mode and the nature of the target protein. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-(Methylsulfonyl)-3A-Phenyloctahydro-1H-Pyrrolo[2,3-C]Pyridine can be compared with other similar compounds, such as:

    Pyrrolo[2,3-C]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The presence of the methylsulfonyl and phenyl groups in this compound provides unique chemical and biological properties.

    Sulfonyl-Containing Compounds: Compounds with sulfonyl groups often exhibit similar reactivity patterns, but the specific arrangement of the sulfonyl group in this compound contributes to its distinct behavior.

    Phenyl-Substituted Compounds: The phenyl group imparts additional stability and reactivity, making this compound distinct from other pyrrolo[2,3-C]pyridine derivatives without the phenyl substitution.

Properties

IUPAC Name

1-methylsulfonyl-3a-phenyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-19(17,18)16-10-8-14(7-9-15-11-13(14)16)12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSSKRKGXGIPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(C1CNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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